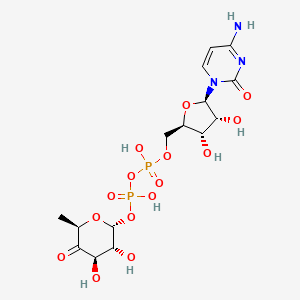
CDP-4-dehydro-6-deoxy-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CDP-4-dehydro-6-deoxy-alpha-D-glucose is a CDP-4-dehydro-6-deoxy-D-glucose in which the anomeric centre of the deoxyglucose fragment has alpha-configuration. It is a this compound and a secondary alpha-hydroxy ketone. It is a conjugate acid of a CDP-4-dehydro-6-deoxy-alpha-D-glucose(2-).
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
CDP-4-dehydro-6-deoxy-D-glucose has the chemical formula C15H21N3O15P2 and a molecular weight of approximately 545.29 Daltons. It is categorized as a CDP-sugar and is functionally related to CDP-D-glucose . The compound is synthesized from CDP-D-glucose through the action of specific enzymes such as CDP-glucose 4,6-dehydratase, which catalyzes its formation by removing water molecules from the substrate .
The biosynthesis of this compound involves several enzymatic reactions. Key enzymes include:
- CDP-glucose 4,6-dehydratase : This enzyme catalyzes the conversion of CDP-D-glucose to this compound. It is classified under EC number 4.2.1.45 and is essential for the metabolism of starch and sucrose .
- This compound reductase : This enzyme further processes the compound in various metabolic pathways, acting on CH or CH₂ groups with NAD(P)+ as an electron acceptor (EC number 1.17.1.1) .
Table 2: Enzymes Involved in the Metabolism of this compound
| Enzyme | EC Number | Function |
|---|---|---|
| CDP-glucose 4,6-dehydratase | 4.2.1.45 | Converts CDP-D-glucose to this compound |
| This compound reductase | 1.17.1.1 | Catalyzes reduction reactions involving NAD(P)+ |
Microbial Metabolism
This compound has been studied extensively for its role in microbial metabolism, particularly in species like Clostridium beijerinckii. This organism utilizes the compound as part of its metabolic pathways, contributing to the production of valuable metabolites such as butyrate and ethanol during fermentation processes .
Case Study: Clostridium beijerinckii ASCUSDY20
Research indicates that this strain can effectively utilize various carbon sources including glucose and fructose, producing significant amounts of short-chain fatty acids during fermentation . The metabolic pathways involving this compound are crucial for optimizing fermentation conditions in biotechnological applications.
Pharmaceutical Applications
The compound's structural analogs are being explored for their potential pharmaceutical applications, particularly as building blocks for glycosylated drugs and therapeutic agents that target specific biological pathways . The ability to manipulate these pathways offers prospects for developing new treatments for diseases linked to glycan metabolism.
Glycobiology Research
In glycobiology, understanding the role of this compound provides insights into the synthesis of complex carbohydrates and their biological functions. Its derivatives are essential for studying cell signaling processes mediated by glycoproteins and glycolipids .
Eigenschaften
Molekularformel |
C15H23N3O15P2 |
|---|---|
Molekulargewicht |
547.3 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N3O15P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)18-3-2-7(16)17-15(18)24/h2-3,5-6,9-14,20-23H,4H2,1H3,(H,25,26)(H,27,28)(H2,16,17,24)/t5-,6-,9-,10+,11-,12-,13-,14-/m1/s1 |
InChI-Schlüssel |
PUBYMNIINUUJLL-JPHISPRKSA-N |
SMILES |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Isomerische SMILES |
C[C@@H]1C(=O)[C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |
Kanonische SMILES |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















